N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide

GPR35 Orphan GPCR Antagonist Screening

Researchers screening sulfonamide-amide libraries face non-specific interference. This validated GPR35 negative control (IC₅₀ > 100 µM) establishes assay background and excludes sulfonamide interference. - Confirmed inactive at human GPR35 in BRET assays. - Enables systematic SAR of α-branching effects on solubility and permeability. - Probes steric tolerance at PNMT active site. Custom synthesis compound; each batch purity ≥95% by HPLC. Ships worldwide.

Molecular Formula C17H28N2O4S
Molecular Weight 356.5 g/mol
Cat. No. B4057744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide
Molecular FormulaC17H28N2O4S
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=C(C=CC(=C1)S(=O)(=O)N(CC)CC)OC
InChIInChI=1S/C17H28N2O4S/c1-6-13(7-2)17(20)18-15-12-14(10-11-16(15)23-5)24(21,22)19(8-3)9-4/h10-13H,6-9H2,1-5H3,(H,18,20)
InChIKeyOLNSKFWDDCJNLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide Overview


N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide (C₁₇H₂₈N₂O₄S, MW 356.5 g·mol⁻¹) is a sulfonamide-amide hybrid that combines a diethylsulfamoyl electron‑withdrawing group with a branched 2‑ethylbutanoyl side‑chain on a 2‑methoxyaniline scaffold . The compound is listed in the European Chemical Biology Database (ECBD) and has been evaluated in a G‑protein coupled receptor 35 (GPR35) antagonism screen, where it was classified as inactive (IC₅₀ > 100 µM) [1]. Its closest commercially catalogued analog, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide (C₁₅H₂₄N₂O₄S, MW 328.4 g·mol⁻¹), differs only by the absence of the α‑ethyl branch on the acyl chain and serves as the primary structural baseline for differentiation .

1 Confirmed inactive at GPR35 — suitable as BRET-based negative control
2 Branched 2-ethylbutanoyl scaffold for SAR substituent studies
3 Physicochemical benchmark: elevated MW and logP vs linear analog

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide: Substitution Risks


Within the sulfamoyl‑benzamide class, minute structural modifications—such as α‑alkyl branching on the acyl chain or variation of the sulfonamide N‑substituents—can extinguish target engagement. The ECBD GPR35 antagonism assay demonstrates that N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide is completely inactive (IC₅₀ > 100 µM), whereas structurally distinct sulfonamide‑based antagonists achieve nanomolar potency in the same assay format [1]. Furthermore, the linear butanamide analog exhibits only weak inhibition of phenylethanolamine N‑methyltransferase (PNMT; Kᵢ = 1.11 mM) [2], underscoring that neither the core scaffold nor simple homologation guarantees useful biological activity. Procurement decisions that disregard the precise substitution pattern risk acquiring a compound with no measurable activity in the intended target class.

Linear butanamide analog may not match branched scaffold

Absence of the α-ethyl branch shifts both GPR35 and PNMT activity profiles; procurement specifications that disregard acyl branching risk acquiring a compound with divergent biological behavior.

Active GPR35 sulfonamide chemotypes differ in target engagement

Structurally distinct sulfonamide-based antagonists achieve nanomolar GPR35 potency in the same assay format. This compound is functionally silent and cannot substitute for active GPR35 probes.

Core scaffold homology does not ensure biological equivalence

Shared sulfamoyl-benzamide architecture may suggest interchangeability, but minor acyl-chain variation can extinguish target engagement entirely, as demonstrated by the >100 µM IC₅₀ at GPR35.

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide: Differentiation Evidence


GPR35 Antagonism Comparison

In a BRET‑based GPR35 antagonism assay employing zaprinast (300 µM) as agonist and CID2745687 (10 µM) as positive control antagonist, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide produced no measurable inhibition up to 100 µM, resulting in a classification of ‘inactive’ (IC₅₀ > 100 µM) [1]. This stands in contrast to the reference antagonist CID2745687, which fully blocks GPR35 at 10 µM under identical conditions [1]. The absence of activity highlights that the diethylsulfamoyl/2-ethylbutanamide combination does not engage the orthosteric or allosteric binding site recognized by active chemotypes.

GPR35 Antagonism
Reported
Target: IC₅₀ > 100 µM (inactive) vs CID2745687: full inhibition at 10 µM
Supports negative-control selection for GPR35 BRET screens
>10-fold activity gap; zaprinast-agonist background
GPR35 Orphan GPCR Antagonist Screening

PNMT Inhibition Comparison

The closest structurally characterized analog, N-[5-(diethylsulfamoyl)-2-methoxyphenyl]butanamide, inhibits PNMT with a Kᵢ of 1.11 mM (1.11 × 10⁶ nM) [1]. No PNMT inhibition data are available for the 2‑ethylbutanamide target compound. However, the α‑ethyl branch introduces additional steric bulk adjacent to the amide carbonyl, which is expected to further reduce binding to the narrow PNMT active site based on structure‑activity relationship trends observed for branched‑chain amides in this enzyme class [2].

PNMT Inhibition
Class-level
Target: no experimental data; predicted weaker vs Linear analog: Kᵢ = 1.11 mM
Supports PNMT steric-tolerance review
Class-level SAR inference; α-ethyl steric liability expected
PNMT Catecholamine Biosynthesis Enzyme Inhibition

Physicochemical Comparison

The 2‑ethylbutanamide target compound possesses a molecular weight of 356.5 g·mol⁻¹ and a calculated logP of approximately 2.5, compared to 328.4 g·mol⁻¹ and a measured logP of 2.03 for the linear butanamide analog . The addition of the α‑ethyl group increases both molecular weight (+28 Da) and predicted lipophilicity (+∼0.5 log units), which may influence passive membrane permeability and non‑specific protein binding.

Physicochemical Profile
Reported
Target: MW 356.5 Da; clogP ≈ 2.5 vs Linear analog: MW 328.4 Da; logP 2.03
Supports lead-likeness benchmarking for sulfonamide libraries
ΔMW +28 Da; ΔlogP ≈ +0.47; clogP is in silico estimate
LogP Molecular Weight Lead-Likeness

N-[5-(Diethylsulfamoyl)-2-methoxyphenyl]-2-ethylbutanamide: Application Scenarios


GPR35 Antagonist Screening Negative Control

Because the compound is confirmed inactive at human GPR35 (IC₅₀ > 100 µM) while sharing the sulfamoyl‑benzamide scaffold with active series, it can serve as a negative control to establish assay background and exclude non‑specific sulfonamide interference in BRET‑based GPR35 screens [1].

Physicochemical Benchmarking for Sulfonamide Libraries

The compound’s elevated molecular weight (+28 Da) and logP (+0.47) relative to the linear butanamide analog make it a useful benchmark for evaluating how α‑branching affects solubility, permeability, and non‑specific binding in sulfonamide‑amide libraries [1].

PNMT Selectivity Profiling with Branched Amides

Given that the linear butanamide analog exhibits only millimolar PNMT affinity (Kᵢ = 1.11 mM), the branched 2‑ethylbutanamide variant can be used to probe the steric tolerance of the PNMT active site and to verify that α‑branching further reduces off‑target activity in catecholamine‑pathway screens [2].

SAR Exploration of Sulfamoyl Acyl Substituents

The combination of a diethylsulfamoyl group with a branched acyl chain is underrepresented in public bioactivity databases. Procurement of this compound enables systematic SAR studies comparing linear, branched, and cyclic acyl substituents on the 2‑methoxy‑5‑sulfamoyl aniline core to identify substituent‑dependent activity cliffs [1][2].

Application
Selection Property
Validation Focus
GPR35 negative-control screening
Confirmed GPR35-inactive sulfamoyl scaffold
BRET assay background control and non-specific interference exclusion
Physicochemical benchmarking
Branched vs linear acyl chain MW/logP shift
Solubility, permeability, and non-specific binding profiling
PNMT selectivity profiling
α-Ethyl steric probe for active-site tolerance
Catecholamine-pathway off-target activity verification
SAR library expansion
Underrepresented diethylsulfamoyl-branched acyl scaffold
Substituent-dependent activity-cliff identification
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